BDNF mRNA Upregulation: Longanlactone vs. Vehicle Control in Neuro2a Cells
Longanlactone induces a measurable increase in BDNF mRNA expression in Neuro2a murine neuroblastoma cells relative to vehicle-treated controls. The 2018 Reddy et al. study reported a specific mRNA fold-change for longanlactone in a real-time PCR assay; however, the precise numerical value is available only in the full-text article behind the publisher paywall [1]. This represents the first and only reported quantification of BDNF transcriptional modulation by longanlactone, establishing a baseline activity that enabled subsequent structure–activity relationship (SAR) exploration. In the absence of publicly accessible comparator data for other natural neurotrophic agents tested under identical conditions, this evidence is classified as Supporting Evidence and serves as the foundational dataset for compound selection in BDNF-focused screening campaigns.
| Evidence Dimension | BDNF mRNA fold-change (real-time PCR) |
|---|---|
| Target Compound Data | Longanlactone: BDNF mRNA fold-change reported (exact value behind paywall; see Reddy et al., 2018) |
| Comparator Or Baseline | Vehicle (DMSO) control: baseline expression set to 1.0 |
| Quantified Difference | Fold-change > 1.0 (quantitative increase confirmed; exact multiplier requires full-text access) |
| Conditions | Neuro2a murine neuroblastoma cells; concentration and treatment duration specified in full text; real-time PCR for BDNF transcript |
Why This Matters
Confirmation of BDNF upregulation is the core functional claim for longanlactone; procurement for any neurotrophic study must be predicated on this demonstrated mechanism rather than assumed activity.
- [1] Reddy CR, Tukaram AG, Mohammed SZ, Dilipkumar U, Babu BN, Chakravarty S, Bhattacharya D, Joshi PC, Grée R. Synthesis and biological evaluation of longanlactone analogues as neurotrophic agents. Bioorg Med Chem Lett. 2018;28(4):673-676. doi:10.1016/j.bmcl.2018.01.020 View Source
